Calcium sulfite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

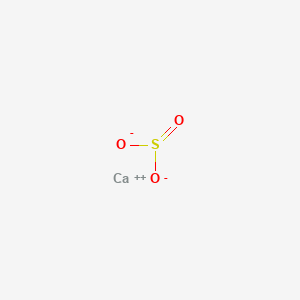

Structure

2D Structure

Properties

IUPAC Name |

calcium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOBIBJACZTNA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO3, CaO3S | |

| Record name | calcium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883104 | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-55-3 | |

| Record name | Calcium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Calcium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfite (B76179) (CaSO₃) is an inorganic compound of significant interest in various industrial applications, including flue gas desulfurization, food preservation, and paper manufacturing. A thorough understanding of its chemical properties and structural characteristics is paramount for optimizing its use and exploring new applications, including potential roles in pharmaceutical and biomedical research. This technical guide provides a comprehensive overview of the core chemical and structural aspects of calcium sulfite, including its various hydrated forms.

Chemical Properties

This compound is a white solid that is sparingly soluble in water. Its chemical behavior is largely dictated by the sulfite ion (SO₃²⁻), which can act as a reducing agent and a nucleophile. The presence of calcium ions (Ca²⁺) influences its solubility and crystal structure.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Conditions |

| Chemical Formula | CaSO₃ | Anhydrous |

| CaSO₃ · ½H₂O | Hemihydrate | |

| CaSO₃ · 4H₂O | Tetrahydrate | |

| Molar Mass | 120.14 g/mol | Anhydrous[1] |

| Appearance | White crystalline powder or solid[1] | |

| Melting Point | 600 °C (decomposes)[2] | |

| Solubility in Water | 4.3 mg/100 mL[2] | 18 °C |

| Solubility Product (Ksp) | 3.1 × 10⁻⁷[2] | 25 °C |

Solubility Profile

The solubility of this compound is influenced by several factors, including temperature and pH. The solubility of this compound hemihydrate decreases slightly with increasing temperature. The pH of the solution has a more pronounced effect; solubility increases in acidic conditions due to the formation of bisulfite ions (HSO₃⁻).

Structure and Crystallography

This compound exists in anhydrous and hydrated forms, with the hemihydrate (CaSO₃ · ½H₂O) and tetrahydrate (CaSO₃ · 4H₂O) being the most common crystalline structures.[2]

Crystal Structure of this compound Hemihydrate

X-ray crystallography studies have revealed that this compound hemihydrate possesses an orthorhombic crystal system. The sulfite ion (SO₃²⁻) adopts a pyramidal geometry.

Table 2: Crystallographic Data for this compound Hemihydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Parameters | a = 10.664(1) Å, b = 6.495(1) Å, c = 9.823(1) Å |

Crystal Structure of this compound Tetrahydrate

The tetrahydrate form of this compound crystallizes in the monoclinic system. The structure consists of [Ca₃(SO₃)₂(H₂O)₁₂]²⁺ cations, where the calcium ions are coordinated to both sulfite oxygen atoms and water molecules.[2]

Table 3: Crystallographic Data for this compound Tetrahydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Parameters | a = 19.385(11) Å, b = 11.192(4) Å, c = 11.449(10) Å, β = 124.34(4)° |

Experimental Protocols

Synthesis of this compound

1. Synthesis of this compound by Double Displacement:

This protocol describes the synthesis of this compound via a precipitation reaction between calcium chloride and sodium sulfite.[3]

-

Materials: Calcium chloride (CaCl₂), Sodium sulfite (Na₂SO₃), Distilled water, Beakers, Stirring rod, Filtration apparatus (e.g., Büchner funnel and flask), Filter paper.

-

Procedure:

-

Prepare a saturated aqueous solution of calcium chloride in a beaker.

-

In a separate beaker, prepare a saturated aqueous solution of sodium sulfite.

-

Slowly add the sodium sulfite solution to the calcium chloride solution while stirring continuously. A white precipitate of this compound will form immediately.[3]

-

Continue stirring for 15-20 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with distilled water to remove any soluble impurities, such as sodium chloride.

-

Dry the collected this compound in a desiccator or a low-temperature oven.

-

2. Synthesis of this compound from Calcium Hydroxide (B78521) and Sulfur Dioxide (Flue Gas Desulfurization Model):

This method mimics the industrial process of flue gas desulfurization.

-

Materials: Calcium hydroxide (Ca(OH)₂), Sulfur dioxide (SO₂) gas, Distilled water, Gas washing bottle, Beaker, Stirring apparatus.

-

Procedure:

-

Prepare a slurry of calcium hydroxide in distilled water in a beaker.

-

Bubble sulfur dioxide gas through the slurry while stirring vigorously. The reaction is as follows: Ca(OH)₂ + SO₂ → CaSO₃ + H₂O.[2]

-

Monitor the pH of the slurry; the reaction is typically carried out under neutral to slightly alkaline conditions.

-

Once the reaction is complete (e.g., when the pH stabilizes), stop the flow of SO₂.

-

Collect the precipitated this compound by filtration, wash with distilled water, and dry.

-

Determination of Solubility by Titration

This protocol outlines a method to determine the solubility of this compound in water using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

-

Materials: this compound, Distilled water, Standardized EDTA solution, pH 10 buffer solution (ammonia-ammonium chloride), Eriochrome Black T indicator, Burette, Pipettes, Erlenmeyer flasks.

-

Procedure:

-

Prepare a saturated solution of this compound by adding an excess of the solid to a known volume of distilled water in a flask.

-

Stir the solution for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Carefully filter a known volume of the saturated solution to remove any undissolved solid.

-

Pipette a precise volume of the clear filtrate into an Erlenmeyer flask.

-

Add a small amount of pH 10 buffer and a few drops of Eriochrome Black T indicator. The solution should turn wine-red.

-

Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue, indicating the endpoint.

-

Repeat the titration at least three times to obtain concordant results.

-

Calculate the concentration of Ca²⁺ ions in the saturated solution using the titration data, which corresponds to the molar solubility of this compound.

-

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to study the thermal decomposition of this compound.

-

Materials: this compound sample, TGA instrument, Sample pans (e.g., alumina (B75360) or platinum).

-

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures at which decomposition occurs and to quantify the mass loss at each step.

-

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition Pathway of this compound

Caption: Decomposition products of this compound at elevated temperatures.

References

"synthesis of high-purity calcium sulfite for laboratory use"

An In-depth Technical Guide to the Synthesis of High-Purity Calcium Sulfite (B76179) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity calcium sulfite (CaSO₃) for laboratory applications. Two primary, reliable methods for laboratory-scale synthesis are detailed: the double displacement reaction and the controlled precipitation from calcium hydroxide (B78521). This document includes detailed experimental protocols, quantitative data, and characterization methods to ensure the production of high-purity this compound suitable for research, development, and pharmaceutical applications.

Introduction

This compound is an inorganic compound with the formula CaSO₃. It exists in anhydrous form as well as hydrated forms, most commonly as the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O).[1] The purity of this compound is critical for many applications, including its use as a food preservative (E226), in the production of wood pulp, and as a reducing agent in chemical synthesis.[1] In a laboratory setting, particularly in drug development and scientific research, the presence of impurities can lead to erroneous results and side reactions. Therefore, well-defined and reproducible synthesis methods are essential to obtain high-purity this compound.

This guide focuses on two effective methods for laboratory-scale synthesis:

-

Method A: Double Displacement Reaction: A straightforward method involving the reaction of a soluble calcium salt with a soluble sulfite salt.

-

Method B: Controlled Precipitation from Calcium Hydroxide: Involves the reaction of a calcium hydroxide suspension with a source of sulfite ions.

Synthesis Methodologies

Method A: Double Displacement Reaction

This method relies on the low solubility of this compound in water, which allows it to precipitate from a solution containing calcium and sulfite ions. A common variation of this method involves the reaction between calcium chloride (CaCl₂) and sodium sulfite (Na₂SO₃).

-

Reagent Preparation:

-

Prepare a 0.4 M solution of calcium chloride (CaCl₂) by dissolving 44.39 g of anhydrous CaCl₂ in 1 L of deionized water.

-

Prepare a 0.4 M solution of sodium sulfite (Na₂SO₃) by dissolving 50.42 g of anhydrous Na₂SO₃ in 1 L of deionized water. For optimal results, use freshly prepared sodium sulfite solution to minimize oxidation to sodium sulfate (B86663).

-

-

Precipitation:

-

In a beaker equipped with a magnetic stirrer, slowly add the 0.4 M CaCl₂ solution to the 0.4 M Na₂SO₃ solution at room temperature with constant stirring. A white precipitate of this compound will form immediately.[2]

-

Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

-

-

Purification:

-

Isolate the precipitate by vacuum filtration using a Büchner funnel and an appropriate filter paper.

-

Wash the precipitate thoroughly with several portions of deionized, oxygen-free water to remove the soluble byproduct, sodium chloride (NaCl). The absence of chloride in the filtrate can be confirmed by adding a few drops of silver nitrate (B79036) (AgNO₃) solution; the absence of a white precipitate indicates complete removal.

-

Perform a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the purified this compound precipitate in a vacuum oven at 70-80°C to a constant weight. Drying at higher temperatures may lead to the loss of hydration water or oxidation.[2]

-

CaCl₂(aq) + Na₂SO₃(aq) → CaSO₃(s)↓ + 2NaCl(aq)

Method B: Controlled Precipitation from Calcium Hydroxide

This method involves the reaction of a suspension of calcium hydroxide (Ca(OH)₂) with a sulfite-containing solution, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), or by bubbling sulfur dioxide (SO₂) gas through the suspension. The reaction with sodium metabisulfite is generally more convenient and safer for a standard laboratory setting.

-

Reagent Preparation:

-

Prepare a suspension of calcium hydroxide by adding 7.41 g of Ca(OH)₂ to 200 mL of deionized water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter.

-

Prepare a 0.5 M solution of sodium metabisulfite by dissolving 95.05 g of Na₂S₂O₅ in 1 L of deionized water.

-

-

Reaction:

-

Heat the calcium hydroxide suspension to 60-80°C with vigorous stirring.

-

Slowly add the sodium metabisulfite solution from the dropping funnel to the heated Ca(OH)₂ suspension.

-

Monitor the pH of the reaction mixture. Maintain the pH in the range of 8.5-10 for the precipitation of this compound.[3]

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours to ensure complete reaction.

-

-

Purification:

-

Allow the precipitate to cool to room temperature and then isolate it by vacuum filtration.

-

Wash the precipitate extensively with hot deionized water to remove any unreacted starting materials and soluble byproducts.

-

A final wash with ethanol is recommended.

-

-

Drying:

-

Dry the product in a vacuum oven at 80°C until a constant weight is achieved.

-

2Ca(OH)₂(aq) + Na₂S₂O₅(aq) → 2CaSO₃(s)↓ + 2NaOH(aq) + H₂O(l)

Data Presentation

The following tables summarize key quantitative data related to the synthesis of high-purity this compound.

Table 1: Reactant Quantities and Conditions

| Parameter | Method A: Double Displacement | Method B: Controlled Precipitation |

| Calcium Source | Calcium Chloride (CaCl₂) | Calcium Hydroxide (Ca(OH)₂) |

| Sulfite Source | Sodium Sulfite (Na₂SO₃) | Sodium Metabisulfite (Na₂S₂O₅) |

| Concentration | 0.4 M | 0.5 M (Na₂S₂O₅ solution) |

| Temperature | Room Temperature | 60-80°C |

| pH | Not controlled (near neutral) | 8.5 - 10 |

| Reaction Time | 30 - 60 minutes | 1 - 2 hours |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molar Mass | 120.17 g/mol (anhydrous) |

| Appearance | White solid |

| Solubility in Water | 4.3 mg/100 mL (18°C)[1] |

| Melting Point | 600 °C (decomposes)[1] |

| Crystal Forms | Hemihydrate (CaSO₃·½H₂O), Tetrahydrate (CaSO₃·4H₂O)[1] |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of high-purity this compound via the double displacement method.

Caption: Experimental workflow for the synthesis of high-purity this compound via controlled precipitation.

Characterization of High-Purity this compound

To confirm the purity and identity of the synthesized this compound, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): To identify the crystalline phase of the this compound (e.g., hemihydrate or tetrahydrate) and to check for the presence of crystalline impurities such as calcium carbonate or calcium sulfate.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration by observing the mass loss at specific temperatures and to assess the thermal stability of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfite ion (SO₃²⁻) and to confirm the absence of impurities like sulfate (SO₄²⁻) or carbonate (CO₃²⁻).

-

Inductively Coupled Plasma (ICP) Spectroscopy: To determine the elemental composition and quantify the purity of the this compound. It can also be used to detect trace metal impurities.

-

Titrimetric Analysis: The sulfite content can be determined by iodometric titration. The calcium content can be determined by complexometric titration with EDTA.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.

-

Sodium sulfite and sodium metabisulfite can release sulfur dioxide gas, which is toxic and an irritant, upon contact with acids. Perform reactions in a well-ventilated fume hood.

-

Calcium chloride and calcium hydroxide can be irritating to the skin and eyes. Avoid direct contact.

-

Store the synthesized high-purity this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to calcium sulfate.

By following these detailed protocols and characterization methods, researchers can reliably synthesize high-purity this compound for a variety of laboratory applications.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium sulfite (B76179) (CaSO₃), a compound of interest in various industrial and pharmaceutical processes. Understanding its behavior under thermal stress is critical for process optimization, safety, and product quality. This document details the decomposition pathways in both inert and oxidizing atmospheres, presents quantitative data from thermal analysis, outlines detailed experimental protocols, and provides visual representations of the decomposition mechanisms.

Core Concepts: Decomposition Pathways

The thermal decomposition of calcium sulfite follows distinct pathways depending on the atmospheric conditions. In an inert atmosphere, it undergoes a series of decomposition and disproportionation reactions. In an oxidizing atmosphere, the primary reaction is oxidation to calcium sulfate (B86663), which then decomposes at a much higher temperature.

Inert Atmosphere Decomposition

Under an inert atmosphere, such as argon or nitrogen, the decomposition of this compound is complex, involving multiple competing reactions occurring at different temperature ranges. The primary reactions are:

-

Direct Decomposition: Above approximately 600°C, this compound begins to decompose directly into calcium oxide (CaO) and sulfur dioxide (SO₂).[1][2]

-

Disproportionation: Concurrently, at temperatures above approximately 680°C, a disproportionation reaction occurs where this compound converts to calcium sulfate (CaSO₄) and calcium sulfide (B99878) (CaS).[1][2]

-

Secondary Reaction: As the temperature rises above approximately 780°C, the calcium sulfate and calcium sulfide formed in the previous step react to produce calcium oxide and sulfur dioxide.[1][2]

The overall decomposition process in an inert atmosphere can be summarized by the following reactions:

-

Reaction 1 (Direct Decomposition): CaSO₃(s) → CaO(s) + SO₂(g) (>~600°C)[1][2]

-

Reaction 2 (Disproportionation): 4CaSO₃(s) → 3CaSO₄(s) + CaS(s) (>~680°C)[1][2]

-

Reaction 3 (Secondary Reaction): 3CaSO₄(s) + CaS(s) → 4CaO(s) + 4SO₂(g) (>~780°C)[1][2]

Oxidizing Atmosphere Decomposition

In the presence of oxygen, the thermal decomposition pathway of this compound is dominated by an oxidation reaction.

Oxidation to Calcium Sulfate: A significant oxidation of this compound to calcium sulfate occurs in the temperature range of 400°C to 560°C.[2] This reaction is exothermic and results in a weight gain due to the incorporation of oxygen.

-

Reaction 4 (Oxidation): 2CaSO₃(s) + O₂(g) → 2CaSO₄(s) (~400°C - 560°C)[2]

The resulting calcium sulfate is thermally stable and decomposes at much higher temperatures, typically above 1200°C.

Quantitative Data from Thermal Analysis

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound under different atmospheric conditions.

Table 1: Thermal Decomposition of this compound in an Inert Atmosphere

| Reaction No. | Onset Temperature (°C) | Reaction Pathway |

| 1 | ~600 | CaSO₃ → CaO + SO₂ |

| 2 | ~680 | 4CaSO₃ → 3CaSO₄ + CaS |

| 3 | ~780 | 3CaSO₄ + CaS → 4CaO + 4SO₂ |

Table 2: Thermal Decomposition of this compound in an Oxidizing Atmosphere

| Reaction No. | Temperature Range (°C) | Reaction Pathway |

| 4 | 400 - 560 | 2CaSO₃ + O₂ → 2CaSO₄ |

Experimental Protocols

This section provides a detailed methodology for the thermal analysis of this compound, based on common practices in the field.

Objective: To determine the thermal decomposition pathways and associated temperature ranges of this compound under both inert and oxidizing atmospheres using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Materials and Equipment:

-

This compound (CaSO₃) powder, anhydrous, high purity

-

Thermogravimetric Analyzer (TGA) with simultaneous DTA capability (e.g., Netzsch STA 449 F3 Jupiter®, Mettler Toledo TGA/DSC 3+)

-

Alumina (Al₂O₃) or platinum crucibles

-

High-purity argon or nitrogen gas for inert atmosphere

-

Dry air or synthetic air (21% O₂ in N₂) for oxidizing atmosphere

-

Microbalance for sample weighing

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is anhydrous by drying at 110°C for 2 hours in a vacuum oven, unless the hydrated form is the subject of study.

-

Accurately weigh approximately 10-15 mg of the dried sample into a tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

For inert atmosphere analysis, purge the furnace with argon or nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the heating program to ensure an oxygen-free environment.

-

For oxidizing atmosphere analysis, purge the furnace with dry air at a flow rate of 50-100 mL/min.

-

-

Thermal Analysis Program:

-

Heating Rate: A heating rate of 10°C/min is commonly used. Slower heating rates (e.g., 2.5°C/min or 5°C/min) can provide better resolution of thermal events.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30°C) to 1200°C.

-

Data Acquisition: Record the sample weight (TGA), the rate of weight change (DTG), and the differential temperature (DTA) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve to determine the onset and end temperatures of each weight loss or gain step. Calculate the percentage weight change for each step.

-

DTG Curve: Use the peaks in the DTG curve to identify the temperatures of the maximum rates of weight change, which correspond to the reaction temperatures.

-

DTA Curve: Correlate the endothermic and exothermic peaks in the DTA curve with the weight change events observed in the TGA curve to identify phase transitions and reaction enthalpies.

-

Visualizing the Decomposition Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the thermal decomposition of this compound under different atmospheric conditions.

Caption: Decomposition of CaSO₃ in an inert atmosphere.

Caption: Decomposition of CaSO₃ in an oxidizing atmosphere.

References

An In-depth Technical Guide on the Physicochemical Properties of Anhydrous Calcium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of anhydrous calcium sulfite (B76179) (CaSO₃). A central point of clarification is its non-hygroscopic nature, a characteristic that distinguishes it from the similarly named but chemically distinct anhydrous calcium sulfate (B86663) (CaSO₄), a widely used desiccant. This document details the stability, handling, and key chemical reactions of anhydrous calcium sulfite, presenting quantitative data in a structured format. Furthermore, it outlines a standard experimental protocol for the determination of hygroscopicity and provides visual diagrams to illustrate key chemical relationships and experimental workflows.

Hygroscopicity: A Clarification

Contrary to potential misconceptions, anhydrous this compound is a chemically stable solid that is generally considered to be non-hygroscopic[1]. Safety Data Sheets (SDS) and chemical literature consistently describe it as stable under normal ambient and anticipated storage and handling conditions[2][3][4]. It does not readily absorb moisture from the atmosphere.

This property is in stark contrast to anhydrous calcium sulfate (CaSO₄) , which is strongly hygroscopic and widely used as a commercial desiccant under trade names like Drierite[5][6][7]. It is critical for researchers and professionals in drug development to distinguish between these two compounds to ensure the stability and integrity of experimental and formulation processes.

Physicochemical Properties

The fundamental properties of anhydrous this compound are summarized below.

| Property | Data | Reference(s) |

| Chemical Formula | CaSO₃ | [8] |

| Molar Mass | 120.17 g/mol | [8] |

| Appearance | White solid | [8] |

| Melting Point | 600 °C (1,112 °F; 873 K) | [8] |

| Solubility in Water | 4.3 mg/100 mL (at 18 °C) | [8] |

| Stability | Stable under normal ambient conditions | [2][3] |

Chemical Synthesis and Reactivity

3.1. Synthesis Anhydrous this compound can be synthesized via a double displacement reaction in an aqueous solution. A common laboratory method involves reacting a soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble sulfite salt, like sodium sulfite (Na₂SO₃). The insoluble this compound precipitates out of the solution and can be collected by filtration[1].

Ca(OCl)₂ + Na₂SO₃ → CaSO₃(s) + 2 NaClO

Industrially, this compound is produced on a large scale as a primary product of flue-gas desulfurization (FGD), where sulfur dioxide (SO₂) from exhaust gases is reacted with calcium carbonate (limestone) or calcium hydroxide (B78521) (lime)[8].

3.2. Oxidation A key chemical property of this compound is its susceptibility to oxidation. In the presence of oxygen, particularly in aqueous slurries, it can be oxidized to form the more stable calcium sulfate[8][9]. This reaction is significant in industrial processes where the conversion to gypsum (CaSO₄·2H₂O) is often a desired outcome[9].

2 CaSO₃(s) + O₂(g) → 2 CaSO₄(s)

Caption: Chemical relationship of this compound.

Experimental Protocol: Gravimetric Determination of Hygroscopicity

While anhydrous this compound is not hygroscopic, the following protocol outlines a standard method for determining the hygroscopic nature of a test substance. This gravimetric method measures the mass change of a sample exposed to a controlled humidity environment.

4.1. Materials and Equipment

-

Analytical balance (readable to 0.1 mg)

-

Desiccator with a suitable desiccant (e.g., anhydrous calcium sulfate, silica (B1680970) gel)

-

Controlled humidity chamber or a second desiccator containing a saturated salt solution (e.g., saturated sodium chloride solution for ~75% relative humidity)

-

Hygrometer for humidity verification

-

Weighing dishes (glass or aluminum)

-

Spatula

-

Test substance

4.2. Procedure

-

Drying: Place approximately 1-2 g of the test substance into a pre-weighed weighing dish. Dry the sample to a constant mass in a desiccator over a strong desiccant. Constant mass is typically defined as two consecutive weighings (e.g., 24 hours apart) that do not differ by more than 0.5 mg.

-

Initial Mass: Record the final, dry mass of the sample (m_initial).

-

Exposure: Transfer the weighing dish with the dried sample to the controlled humidity chamber.

-

Weighing Intervals: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the sample from the chamber, weigh it on the analytical balance, and immediately return it to the chamber. Record the mass at each interval (m_t).

-

Data Analysis: Calculate the percentage of water absorbed at each time point using the formula: Water Absorbed (%) = [(m_t - m_initial) / m_initial] * 100

-

Classification: Based on the percentage of water absorbed at equilibrium (when the mass no longer increases), the substance can be classified (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic). For anhydrous this compound, the expected mass change would be negligible.

Caption: Experimental workflow for hygroscopicity testing.

Stability and Handling

For safe and effective use in a laboratory or manufacturing setting, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4]. Although not hygroscopic, this prevents contamination and potential slow oxidation.

-

Handling: Use in a well-ventilated area to avoid the formation of dust. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn[2][4].

-

Incompatibilities: Avoid contact with strong acids, which can cause the release of sulfur dioxide gas.

Conclusion

Anhydrous this compound is a stable, non-hygroscopic compound. Its properties are distinct from the hygroscopic desiccant, anhydrous calcium sulfate. For researchers, scientists, and drug development professionals, understanding this distinction is crucial for material selection, ensuring formulation stability, and maintaining experimental integrity. Proper handling and storage, as outlined in this guide, will ensure the compound's stability for its intended applications.

References

- 1. youtube.com [youtube.com]

- 2. chemos.de [chemos.de]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Anhydrous calcium sulfate [myskinrecipes.com]

- 6. Calcium Sulfate [drugfuture.com]

- 7. Calcium_sulfate [chemeurope.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Core Properties of Calcium Sulfite Hemihydrate and Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sulfite (B76179), a compound of interest in various industrial applications, also presents noteworthy interactions within biological systems. Existing primarily in two hydrated forms, the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O), a thorough understanding of their distinct physicochemical properties is paramount for their application and for comprehending their biological effects. This guide provides a detailed comparative analysis of these two hydrates, focusing on their structural, thermal, and solubility characteristics. Furthermore, it delves into the neurotoxic potential of the sulfite ion, elucidating a critical signaling pathway involved in sulfite-induced neuronal calcium overload. Standardized experimental protocols for the characterization of these hydrates are also presented to aid in future research and development.

Comparative Physicochemical Properties

A summary of the core quantitative properties of calcium sulfite hemihydrate and tetrahydrate is presented in Table 1. These values have been compiled from various sources and represent the most consistently reported data. It is important to note that some reported physical properties for "this compound" do not specify the hydration state; in such cases, the data is attributed to the more common and stable hemihydrate form, and this is duly noted.

Table 1: Comparative Properties of this compound Hemihydrate vs. Tetrahydrate

| Property | This compound Hemihydrate (CaSO₃·½H₂O) | This compound Tetrahydrate (CaSO₃·4H₂O) |

| Molecular Weight ( g/mol ) | 129.16 | 192.22 |

| Appearance | White solid, hexagonal crystals[1] | White solid[1][2] |

| Crystal System | Orthorhombic | Monoclinic |

| CAS Number | 29501-28-8[2] | 72878-03-6[2] |

| Density (g/cm³) | ~2.5 - 2.7 (assumed) | No specific data found |

| Solubility in Water | 4.3 mg/100 mL (18 °C)[2] | Crystallizes in the presence of certain additives[3] |

| Solubility Product (Ksp) | 3.1 × 10⁻⁷[2] | No specific data found |

| Refractive Index | nα = 1.590, nβ = 1.595, nγ = 1.628 (for this compound)[4] | No specific data found |

Structural and Thermal Characteristics

Crystal Structure

X-ray crystallography has revealed distinct crystal structures for the two hydrates.

-

This compound Hemihydrate crystallizes in the orthorhombic system. The calcium ions are coordinated by six oxygen atoms, five originating from the sulfite ions and one from the water molecule.[5] This arrangement results in a layered structure.

-

This compound Tetrahydrate exhibits a monoclinic crystal structure. In this form, the calcium ions have a higher coordination number, being bonded to both the oxygen atoms of the sulfite ions and the water molecules.[3] The tetrahydrate can crystallize as a solid solution with calcium sulfate, forming a complex structure with [Ca₃(SO₃)₂(H₂O)₁₂]²⁺ cations.[1][2]

Thermal Decomposition

The thermal stability of the two hydrates differs significantly, which is a key consideration in their handling and application.

-

This compound Hemihydrate: The dehydration of the hemihydrate is reported to occur at approximately 150 °C to form the anhydrous salt.[1] Further heating in an inert atmosphere leads to decomposition. Above 600 °C, the primary decomposition reaction is CaSO₃ → CaO + SO₂.[5][6] At higher temperatures (above ~680 °C), a disproportionation reaction also occurs: 4CaSO₃ → 3CaSO₄ + CaS.[5][6]

-

This compound Tetrahydrate: Specific thermal decomposition data for the tetrahydrate is less prevalent in the literature. However, it is expected to lose its water of hydration at lower temperatures compared to the hemihydrate due to the larger number of water molecules and their arrangement in the crystal lattice. The subsequent decomposition of the anhydrous this compound would follow a similar pathway to that of the hemihydrate-derived anhydrous form.

Experimental Protocols

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis

This protocol outlines a general procedure for characterizing the thermal decomposition of this compound hydrates.

Objective: To determine the dehydration temperatures, decomposition profile, and associated thermal events of this compound hemihydrate and tetrahydrate.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

-

Sample Preparation: Ensure the sample is a fine, homogeneous powder to promote uniform heating. If necessary, gently grind the sample using an agate mortar and pestle.

-

Crucible Selection: Use an inert crucible, such as alumina (B75360) or platinum.

-

Sample Weighing: Accurately weigh 5-10 mg of the sample into the tared crucible.

-

Instrument Setup:

-

Purge Gas: Use a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 1000 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset and completion temperatures of each mass loss step. Calculate the percentage mass loss for each step to quantify the water of hydration and the loss of SO₂.

-

From the DSC curve, identify endothermic peaks corresponding to dehydration and decomposition, and any exothermic peaks that may indicate phase transitions or oxidative reactions (if oxygen is present).

-

Powder X-ray Diffraction (XRD) Analysis

This protocol provides a general method for identifying the crystalline phases of this compound hydrates.

Objective: To identify the crystal structure and confirm the phase purity of this compound hemihydrate and tetrahydrate.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Methodology:

-

Sample Preparation: The sample should be a fine powder (ideally <10 µm) to ensure random orientation of the crystallites. Gently grind the sample if necessary.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup:

-

X-ray Source: Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed/Dwell Time: 1-2 seconds per step.

-

-

Data Acquisition: Collect the diffraction pattern, which is a plot of intensity versus the diffraction angle (2θ).

-

Data Analysis:

-

Identify the peak positions (2θ values).

-

Compare the experimental diffraction pattern with standard reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ - PDF®) for this compound hemihydrate and tetrahydrate to confirm the phase identity.

-

The crystal system and lattice parameters can be determined by indexing the diffraction peaks.

-

Biological Relevance: Sulfite-Induced Neuronal Calcium Overload

While this compound is primarily known for its industrial uses, the sulfite ion (SO₃²⁻) has been shown to exhibit neurotoxic effects. This is of particular interest to drug development professionals, as sulfites are used as preservatives in some pharmaceutical formulations.[7]

Signaling Pathway

Recent studies have elucidated a signaling pathway through which sulfite induces a sustained increase in intracellular calcium concentration ([Ca²⁺]i) in cortical neurons.[7] This calcium overload is a key event that can lead to neuronal cell death.[7] The proposed pathway is as follows:

-

Sulfite Exposure: Extracellular sulfite initiates the signaling cascade.

-

Redox-Dependent Mechanism: The effect of sulfite is dependent on a redox mechanism, as antioxidants can abolish the induced calcium increase.[7]

-

PLC Activation: Sulfite exposure leads to the activation of Phospholipase C (PLC).

-

IP₃ Production: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ Receptor Activation: IP₃, a soluble second messenger, diffuses through the cytosol and binds to its receptors (IP₃R) on the endoplasmic reticulum (ER) membrane.

-

Calcium Release from ER: The binding of IP₃ to its receptors triggers the release of stored calcium from the ER into the cytosol, leading to an initial rise in [Ca²⁺]i.

-

Extracellular Calcium Influx: The depletion of ER calcium stores is thought to trigger store-operated calcium entry (SOCE), leading to an influx of extracellular calcium and a sustained elevation of [Ca²⁺]i. The failure of sulfite to increase [Ca²⁺]i in a calcium-free solution supports the involvement of extracellular calcium influx.[7]

Experimental Workflow for Investigating Sulfite Neurotoxicity

The following workflow outlines a typical experimental approach to study the effects of sulfite on neuronal calcium homeostasis.

This workflow utilizes the ratiometric fluorescent dye Fura-2/AM to measure changes in intracellular calcium concentration.[7] Fura-2/AM is cell-permeable and is cleaved by intracellular esterases to the active, calcium-sensitive form, Fura-2. By measuring the ratio of fluorescence emission at 510 nm after excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), a quantitative measurement of intracellular calcium concentration can be obtained, independent of dye loading and cell thickness. This technique allows for real-time monitoring of calcium dynamics in response to sulfite exposure and the effects of potential inhibitors or antioxidants.

Conclusion

This compound hemihydrate and tetrahydrate possess distinct structural and thermal properties that dictate their behavior and potential applications. While their primary relevance has been in industrial chemistry, the biological activity of the sulfite ion, particularly its ability to induce neurotoxicity through calcium overload, presents a critical area of study for researchers in the pharmaceutical and life sciences. The signaling pathway and experimental workflows detailed in this guide provide a framework for further investigation into the mechanisms of sulfite toxicity and the development of potential therapeutic interventions. A comprehensive understanding of the fundamental properties of these inorganic hydrates is essential for both their safe and effective use in various scientific and industrial fields.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 5. scilit.com [scilit.com]

- 6. The Thermal Decomposition Process of this compound | Semantic Scholar [semanticscholar.org]

- 7. Sulfite triggers sustained calcium overload in cultured cortical neurons via a redox-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Data for Calcium Sulfite Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic data associated with the formation of calcium sulfite (B76179), a compound of interest in various industrial and scientific fields. This document summarizes key quantitative data, details relevant experimental methodologies, and presents logical relationships through pathway diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Thermodynamic Data

The formation of calcium sulfite can be considered for both its anhydrous (CaSO₃) and dihydrated (CaSO₃·2H₂O) forms. The thermodynamic parameters at standard conditions (298.15 K and 1 bar) are crucial for understanding the stability and reactivity of these compounds.

This compound Dihydrate (CaSO₃·2H₂O)

The direct formation of this compound dihydrate from its constituent elements in their standard states can be represented by the following reaction:

Ca(s) + S(s) + 1.5 O₂(g) + 2 H₂O(l) → CaSO₃·2H₂O(s)

The key thermodynamic data for this formation reaction are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f | -1753 | kJ/mol |

| Standard Molar Entropy | S° | 184 | J/(mol·K) |

| Standard Molar Entropy of Formation | ΔS°f | -543.9 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | -1590.8 | kJ/mol |

Note: The standard entropy of formation (ΔS°f) and standard Gibbs free energy of formation (ΔG°f) have been calculated based on the experimentally determined standard molar enthalpy of formation and the standard molar entropies of the constituent elements and water.

Anhydrous this compound (CaSO₃)

Ca(OH)₂(s) + SO₂(g) → CaSO₃(s) + H₂O(l)

By applying Hess's Law and utilizing the known thermodynamic data for Ca(OH)₂(s), SO₂(g), and H₂O(l), the thermodynamic parameters for the formation of anhydrous this compound can be calculated. The formation reaction from its elements is:

Ca(s) + S(s) + 1.5 O₂(g) → CaSO₃(s)

The calculated thermodynamic data for the formation of anhydrous this compound are presented in the table below.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f | -1156.4 | kJ/mol |

| Standard Molar Entropy | S° | 101.4 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | -1084.7 | kJ/mol |

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise calorimetric techniques. The following sections detail the general methodologies for key experiments.

Determination of Enthalpy of Formation by Solution Calorimetry

Solution calorimetry is a common and accurate method for determining the enthalpy of formation of inorganic salts that are soluble in a suitable solvent.

Principle: This method is based on Hess's Law. The enthalpy of formation is determined by measuring the heat changes of a series of reactions that, when summed, result in the formation of the compound from its elements. For a compound like this compound, a reaction scheme involving the dissolution of the salt and its constituent elements (or their oxides) in a common solvent is designed.

Apparatus:

-

Isothermal or adiabatic solution calorimeter

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Stirrer

-

Calibration heater

-

Sample holder

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by electrical calibration or by measuring the heat of solution of a standard substance with a well-known enthalpy of solution (e.g., potassium chloride).

-

Measurement of Enthalpy of Solution:

-

A precisely weighed amount of the solvent (e.g., dilute hydrochloric acid) is placed in the calorimeter, and its temperature is allowed to stabilize.

-

A known mass of the this compound sample is introduced into the solvent, and the temperature change upon dissolution is recorded until a stable final temperature is reached.

-

The enthalpy of solution is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of sample dissolved.

-

-

Measurement of Enthalpies of Reaction for a Hess's Law Cycle: To determine the enthalpy of formation, a series of reactions are carried out in the calorimeter. For example, for the reaction CaO(s) + SO₂(g) → CaSO₃(s), the enthalpies of solution of CaO(s) and CaSO₃(s) in the same solvent would be measured. The enthalpy of solution of SO₂(g) would also be required.

-

Calculation: The standard enthalpy of formation is calculated by applying Hess's Law to the measured enthalpy changes of the reactions in the cycle.

Determination of Enthalpy of Combustion by Bomb Calorimetry

For substances that undergo complete combustion, bomb calorimetry can be used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated. While not directly applicable to the formation of this compound from its elements, this technique is fundamental in thermochemistry.

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water and the calorimeter components, leading to a temperature rise.

Apparatus:

-

Bomb calorimeter (with a constant-volume bomb)

-

High-precision thermometer

-

Stirrer

-

Ignition system

-

Oxygen cylinder and pressure gauge

Procedure:

-

Sample Preparation: A precisely weighed pellet of the combustible substance is placed in the sample holder within the bomb. A fuse wire is attached to the ignition circuit and placed in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with high-pressure oxygen (typically 20-30 atm).

-

Calorimetry: The bomb is placed in the calorimeter vessel containing a known amount of water. The system is allowed to reach thermal equilibrium.

-

Ignition and Measurement: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before and after ignition until a maximum temperature is reached and the system begins to cool.

-

Corrections and Calculation: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen). The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion (ΔH) is then calculated using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

Signaling Pathways and Logical Relationships

The thermodynamic properties of a compound are intrinsically linked. The following diagram illustrates the relationship between the key thermodynamic quantities involved in the formation of a compound from its elements.

Caption: Relationship between thermodynamic functions in formation reactions.

The following diagram illustrates the logical workflow for calculating the thermodynamic properties of anhydrous this compound using the reaction of calcium hydroxide (B78521) and sulfur dioxide.

Caption: Workflow for calculating thermodynamic data of anhydrous CaSO₃.

An In-depth Technical Guide to the Crystal Lattice Structure of Calcium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfite (B76179) (CaSO₃) is an inorganic compound of significant interest in various industrial applications, including flue gas desulfurization, food preservation, and as an intermediate in the production of gypsum.[1] Understanding its crystal lattice structure is paramount for controlling its physical and chemical properties, optimizing its use in these applications, and for its potential relevance in pharmaceutical formulations as an excipient or processing aid. This technical guide provides a comprehensive overview of the known crystal structures of calcium sulfite, detailed experimental protocols for its characterization, and a summary of its crystallographic data.

Crystalline Forms of this compound

This compound is known to exist in three primary forms: an anhydrous form (CaSO₃) and two hydrated forms, the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O).[1] Each of these polymorphs possesses a unique crystal lattice structure, which dictates its stability, solubility, and reactivity.

This compound Hemihydrate (CaSO₃·½H₂O)

The hemihydrate form of this compound crystallizes in the orthorhombic system. Its structure has been determined through single-crystal X-ray diffraction studies. The sulfite ion (SO₃²⁻) in this structure adopts a pyramidal geometry.

This compound Tetrahydrate (CaSO₃·4H₂O)

The tetrahydrate polymorph crystallizes in the monoclinic system. X-ray crystallography has revealed a complex polymeric structure. It can form a solid solution where some sulfite ions are replaced by sulfate (B86663) ions, indicating an intermediate in the oxidation process to gypsum (calcium sulfate dihydrate).[1] The structure consists of [Ca₃(SO₃)₂(H₂O)₁₂]²⁺ cations.[1]

Anhydrous this compound (CaSO₃)

Crystallographic Data Summary

The crystallographic data for the known phases of this compound are summarized in the table below for easy comparison.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| Hemihydrate | CaSO₃·½H₂O | Orthorhombic | Pmna or Pn2₁a | 9.808 | 10.676 | 6.496 | 90 | 90 | 90 | 680.7 |

| Tetrahydrate | CaSO₃·4H₂O | Monoclinic | C2/c | 19.385 | 11.192 | 11.449 | 90 | 124.34 | 90 | 2046.8 |

| Anhydrous | CaSO₃ | - | - | - | - | - | - | - | - | - |

Note: Detailed crystallographic data for the anhydrous form is not currently available in the literature.

Experimental Protocols

Synthesis of this compound Polymorphs

1. Synthesis of this compound Hemihydrate (Single Crystals)

-

Objective: To prepare single crystals of CaSO₃·0.5H₂O suitable for X-ray diffraction analysis.

-

Materials: Reagent-grade calcium carbonate (CaCO₃), 6% aqueous solution of sulfurous acid (H₂SO₃), deionized water, hydroquinone (B1673460) (optional).

-

Procedure:

-

Dissolve 2 grams of CaCO₃ in 40 ml of a 6% aqueous solution of H₂SO₃.

-

Dilute the resulting solution with deionized water to a final volume of 140 ml.

-

Heat the solution to 90°C to expel any excess SO₂. (Optional: Add hydroquinone to prevent oxidation to sulfate).

-

Allow the solution to cool slowly to room temperature.

-

Large crystals of CaSO₃·0.5H₂O will form in the solution.

-

Isolate the crystals by filtration, wash with deionized water, and dry.

-

2. Synthesis of this compound Tetrahydrate

-

Objective: To synthesize CaSO₃·4H₂O.

-

Materials: Calcium chloride (CaCl₂), sodium metabisulfite (B1197395) (Na₂S₂O₅), deionized water.

-

Procedure:

-

Prepare an aqueous solution of sodium metabisulfite.

-

Add a solution of calcium chloride to the sodium metabisulfite solution.

-

A precipitate of this compound will form. The tetrahydrate is favored at lower temperatures.

-

Filter the precipitate, wash with cold deionized water, and dry under controlled humidity to prevent dehydration.

-

Characterization by X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phase(s) of a this compound sample and determine its crystal structure parameters.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

-

Sample Preparation:

-

The this compound sample should be finely ground to a homogeneous powder to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.

-

-

Data Collection:

-

The sample is irradiated with the X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

A typical 2θ range for analysis is from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks.

-

The experimental pattern is compared with standard diffraction patterns from crystallographic databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase(s) present.

-

Rietveld Refinement

-

Objective: To obtain detailed crystal structure information, including lattice parameters, atomic positions, and phase quantification, from a powder XRD pattern.

-

Software: Specialized software such as GSAS, FullProf, or TOPAS is required.

-

Procedure:

-

Initial Model: A starting structural model for each identified phase is required. This includes the space group, approximate lattice parameters, and atomic coordinates.

-

Background Subtraction: The background scattering is modeled and subtracted from the experimental data.

-

Peak Profile Fitting: The peak shapes are modeled using functions such as Gaussian, Lorentzian, or pseudo-Voigt to account for instrumental and sample-related broadening.

-

Refinement of Parameters: The following parameters are iteratively refined using a least-squares algorithm to minimize the difference between the calculated and observed diffraction patterns:

-

Scale factor

-

Background parameters

-

Lattice parameters

-

Peak profile parameters (U, V, W for instrumental broadening; crystallite size and microstrain for sample broadening)

-

Atomic coordinates and isotropic/anisotropic displacement parameters

-

Preferred orientation parameters (if necessary)

-

-

Goodness-of-Fit: The quality of the refinement is assessed using agreement indices such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (chi-squared or goodness of fit). A low value for these indices indicates a good fit between the model and the experimental data.

-

Visualizations

Caption: Synthesis pathways and phase transformations of this compound polymorphs.

Conclusion

This technical guide has provided a detailed overview of the crystal lattice structure of this compound, focusing on its hemihydrate and tetrahydrate forms. While the anhydrous form remains structurally less characterized, the provided crystallographic data for the hydrated polymorphs offer a solid foundation for researchers. The detailed experimental protocols for synthesis and characterization using X-ray diffraction and Rietveld refinement serve as a practical resource for scientists and professionals in drug development and materials science. The visualization of the synthesis and phase relationships further elucidates the interplay between the different forms of this compound. Further research into the crystal structure of anhydrous this compound is warranted to complete our understanding of this important inorganic compound.

References

Calcium Sulfite: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identity, safety data, and handling protocols for calcium sulfite (B76179). The information is compiled for professionals in research and development who require detailed safety and operational specifications.

Chemical Identification

Calcium sulfite is an inorganic compound. It is the calcium salt of sulfurous acid. It is most commonly available in its anhydrous form or as a hydrate.

| Identifier | Anhydrous | Hemihydrate | Tetrahydrate |

| IUPAC Name | This compound | This compound hemihydrate | This compound tetrahydrate |

| CAS Number | 10257-55-3 | 29501-28-8 | 72878-03-6 |

| EC Number | 233-596-8 | - | - |

| Chemical Formula | CaSO₃ | CaSO₃ · ½H₂O | CaSO₃ · 4H₂O |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of anhydrous this compound.

| Property | Value |

| Molecular Weight | 120.17 g/mol |

| Appearance | White solid |

| Melting Point | 600 °C (1,112 °F; 873 K)[1] |

| Solubility in Water | 4.3 mg/100 mL (at 18 °C)[1] |

| Flash Point | Non-flammable[1] |

Safety and Hazard Information

This compound is classified with the following hazards. The information is a composite from multiple safety data sheets.

| Hazard Category | Classification | Precautionary Statement Codes |

| Acute Oral Toxicity | Harmful if swallowed | P301+P312 |

| Acute Dermal Toxicity | Harmful in contact with skin | P280 |

| Skin Irritation | Causes skin irritation | P302+P352, P332+P313 |

| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |

| Acute Inhalation Toxicity | Harmful if inhaled | P261, P304+P340 |

| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P304+P340 |

To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated.

Experimental Protocols for Toxicological Assessment

The hazard classifications listed in Section 3.0 are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity tests.

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute toxic response to a substance administered orally.

-

Principle : This procedure avoids using mortality as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[2]

-

Methodology :

-

Sighting Study : A preliminary study is performed on a single animal to determine the appropriate starting dose for the main study. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) and is expected to produce some signs of toxicity without causing mortality.[2][3]

-

Main Study : Groups of at least five animals of a single sex (typically female rats) are used for each dose level.[3] The substance is administered as a single dose by gavage.[3] Animals are fasted before dosing.[3]

-

Observation : Animals are observed for a minimum of 14 days.[2][4] Daily detailed observations for signs of toxicity and measurements of body weight are recorded.[3] At the end of the study, a gross necropsy is performed on all animals.[3]

-

Endpoint : The study identifies the dose that causes evident toxicity or death, or determines that no effects are seen at the highest dose.[3] This allows for classification of the substance according to the Globally Harmonised System (GHS).[3]

-

OECD 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause local irritation or corrosion upon application to the skin.

-

Principle : The substance is applied in a single dose to the skin of an experimental animal (typically an albino rabbit) to assess skin reactions.[5][6] Untreated skin on the same animal serves as a control.[5][6]

-

Methodology :

-

Application : Approximately 0.5 g of the solid substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch.[5]

-

Exposure : The exposure period is typically 4 hours, after which the residual substance is removed.[5]

-

Observation : The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[7] Observations may continue for up to 14 days to determine the reversibility of the effects.[5][8]

-

Scoring : Skin reactions are scored to evaluate the severity and nature of the lesions.[5] If a corrosive effect is observed, the test is terminated immediately.[8]

-

Confirmation : If an initial test on one animal does not show corrosion, the response is confirmed using up to two additional animals.[5]

-

OECD 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to cause irritation or corrosion when applied to the eye.

-

Principle : The test substance is applied in a single dose into the conjunctival sac of one eye in an experimental animal (albino rabbit is preferred). The untreated eye serves as a control.[9][10]

-

Methodology :

-

Application : A single dose of the substance is instilled into the eye. The eyelids are held together for about one second to prevent loss of the material.[11] The use of topical anesthetics and systemic analgesics is recommended to minimize pain.[9][11]

-

Observation : Eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9][12] The observation period can extend up to 21 days to assess the reversibility of effects.[10][11]

-

Sequential Testing : The test is conducted sequentially. If the first animal shows corrosive effects, no further testing is performed.[11] If the initial test is negative or shows mild irritation, the result is confirmed in up to two additional animals.[9][10]

-

Safe Handling and Emergency Workflow

Proper handling of chemical substances is critical to ensure laboratory safety. The following diagram illustrates a logical workflow for the safe management of a chemical like this compound, from acquisition to disposal.

Caption: Workflow for safe chemical handling, from planning to emergency response.

First-Aid Measures

In case of exposure, follow these first-aid measures as recommended by safety data sheets.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10] |

| Skin Contact | Remove contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 10-15 minutes. Seek medical attention.[2][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water if the person is conscious. Call a poison center or doctor/physician if you feel unwell.[2][14] |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be used when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[10] |

| Skin Protection | Wear impervious gloves and protective clothing.[2][10] |

| Respiratory Protection | Use a particulate filter device (EN 143) or a NIOSH/MSHA approved respirator if dust formation is likely.[13][14] |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.[10][14] Ensure an eyewash station and safety shower are available.[2] |

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 3. oecd.org [oecd.org]

- 4. testinglab.com [testinglab.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 14. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

The Redox Landscape of the Sulfite Ion Derived from Calcium Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfite (B76179) ion (SO₃²⁻), a key intermediate in the global sulfur cycle, exhibits a rich and complex redox chemistry. While its role as a food preservative and its impact on atmospheric chemistry are well-documented, its specific redox potential, particularly when sourced from sparingly soluble salts like calcium sulfite (CaSO₃), and its interactions with biological systems are of increasing interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the redox potential of the sulfite ion, with a focus on its characteristics when originating from this compound. It details experimental methodologies for its determination, summarizes key quantitative data, and explores the molecular mechanisms through which sulfite exerts its biological effects.

Introduction

This compound is a white, sparingly soluble salt that serves as a primary source of sulfite ions in various industrial and environmental contexts. The redox behavior of the sulfite ion is characterized by its ability to act as both a reducing and an oxidizing agent, although it is more commonly known for its reducing properties. The interconversion between sulfite (S(IV)) and sulfate (B86663) (S(VI)) is a critical process with significant energetic implications. Understanding the precise redox potential of the sulfite ion under various conditions is crucial for applications ranging from industrial catalysis to understanding its physiological and pathological roles.

Quantitative Data on the Redox Potential of Sulfite

The redox potential of the sulfite ion is highly dependent on the specific half-reaction and the pH of the solution. The following tables summarize the standard reduction potentials (E°) for key redox couples involving the sulfite ion.

| Redox Couple | Half-Reaction | Standard Reduction Potential (E°) (V vs. SHE) | Conditions |

| Sulfate/Sulfite | SO₄²⁻(aq) + H₂O(l) + 2e⁻ ⇌ SO₃²⁻(aq) + 2OH⁻(aq) | -0.936 | Basic Solution |

| Sulfite Radical/Sulfite | SO₃•⁻(aq) + e⁻ ⇌ SO₃²⁻(aq) | +0.73 | pH > 11 |

| +0.75 | pH = 7 | ||

| +0.92 | pH = 4 | ||

| +1.05 | pH = 2 | ||

| Bisulfite/Dithionite | 2HSO₃⁻(aq) + 2H⁺(aq) + 2e⁻ ⇌ S₂O₄²⁻(aq) + 2H₂O(l) | -0.08 | Acidic Solution |

| Sulfite/Thiosulfate | 2SO₃²⁻(aq) + 2H₂O(l) + 4e⁻ ⇌ S₂O₃²⁻(aq) + 4OH⁻(aq) | -0.57 | Basic Solution |

Note: The values are reported versus the Standard Hydrogen Electrode (SHE). The data illustrates the significant influence of pH on the redox potential of the sulfite radical/sulfite couple.

Experimental Protocols for Determining Redox Potential

The determination of the redox potential of the sulfite ion, particularly from a sparingly soluble source like this compound, is most accurately achieved using electrochemical techniques such as cyclic voltammetry.

Principle of Cyclic Voltammetry

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement wherein the potential of a working electrode is ramped linearly versus time. The potential is swept in a triangular waveform, and the resulting current is measured as a function of the applied potential. The current response provides information about the thermodynamics of the redox process and the kinetics of the heterogeneous electron-transfer reaction.

Experimental Workflow for this compound